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benzimidazo[1,2-b]isoquinolin-11(5H)-one

Cat. No.: B11513011
M. Wt: 234.25 g/mol
InChI Key: QHFYYHVXZTVQPY-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals and biologically active molecules. Their prevalence stems from their ability to engage in various biological interactions, such as hydrogen bonding, and to present a rigid, three-dimensional framework that can be tailored for specific molecular targets. These compounds are integral to the structure of many natural products, including alkaloids and vitamins, and are a cornerstone of synthetic drug development.

Benzimidazole (B57391) and Isoquinolinone Scaffolds in Academic Contexts

The benzimidazo[1,2-b]isoquinolin-11(5H)-one molecule is a fusion of two well-established and significant heterocyclic scaffolds: benzimidazole and isoquinolinone.

The benzimidazole scaffold, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

The isoquinolinone scaffold is another critical pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities. Derivatives of isoquinolinone have been investigated for their potential as anticancer, antihypertensive, and anti-inflammatory agents. The rigid, planar structure of the isoquinolinone core provides a valuable template for the design of enzyme inhibitors and receptor antagonists.

Overview of the this compound Core Structure

The core structure of this compound, with the chemical formula C₁₅H₁₀N₂O, is a tetracyclic system where the benzimidazole and isoquinoline (B145761) rings are fused in a specific orientation. This fusion results in a unique electronic and steric arrangement, which is hypothesized to be a key determinant of its biological activity. The presence of both electron-rich and electron-deficient regions, along with a lactam functionality in the isoquinolinone part, suggests a high potential for diverse chemical interactions.

Table 1: Core Compound Details

Property Value
IUPAC Name This compound
Molecular Formula C₁₅H₁₀N₂O
Molecular Weight 234.26 g/mol

| Core Scaffolds | Benzimidazole, Isoquinolinone |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O B11513011 benzimidazo[1,2-b]isoquinolin-11(5H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

5H-benzimidazolo[1,2-b]isoquinolin-11-one

InChI

InChI=1S/C15H10N2O/c18-15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17(14)15/h1-9,16H

InChI Key

QHFYYHVXZTVQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3NC4=CC=CC=C4N3C2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzimidazo 1,2 B Isoquinolin 11 5h One

Classical and Established Synthetic Approaches

Traditional methods for the synthesis of the benzimidazo[1,2-b]isoquinolin-11(5H)-one core often rely on well-established organic reactions, including condensation and multi-step tandem sequences.

Condensation reactions are a foundational strategy for the formation of heterocyclic systems like benzimidazoles. organic-chemistry.org The synthesis of the this compound framework can be achieved through the condensation of appropriately substituted o-phenylenediamines with suitable reaction partners that provide the isoquinolinone portion. For instance, a three-component, one-pot protocol can yield functionalized benzimidazo[2,1-a]isoquinolines through the reaction of o-cyanobenzaldehydes, o-phenylenediamines, and α-bromoacetate or α-bromoacetophenone. nih.gov Another approach involves the reaction of acetyliminoisocoumarin derivatives with o-phenylenediamine to produce cyano-functionalized benzimidazo[2,1-a]isoquinolines. nih.gov These methods highlight the versatility of condensation chemistry in assembling the core structure from readily available precursors.

Tandem, or cascade, reactions provide an efficient pathway to complex molecules like this compound by combining multiple bond-forming events in a single operation without isolating intermediates. rsc.orgnih.gov This approach enhances synthetic efficiency and atom economy. nih.gov A notable example is the one-pot tandem synthesis from substituted 2-halo-N-(2-halophenyl)benzamides and active methylene (B1212753) compounds like alkyl 2-cyanoacetates or malononitrile. rsc.orgnih.govresearchgate.netthieme-connect.com This sequence is believed to proceed via an initial carbon-carbon bond formation, followed by cyclization and a final intramolecular cross-coupling reaction. thieme-connect.com

Other tandem strategies include Sonogashira cross-coupling followed by a nucleophilic addition cyclization to form the tetracyclic system. acs.org Furthermore, radical cascade reactions have emerged as a powerful tool. nih.govrsc.org These cascades can be initiated by various means, leading to the formation of multiple bonds in a controlled manner to construct the final product. nih.govrsc.org

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has revolutionized the synthesis of complex heterocycles, offering mild and efficient routes to the this compound core.

Copper catalysis is particularly prominent in the synthesis of this compound derivatives due to the metal's low cost and versatile reactivity. rsc.orgresearchgate.net A simple and efficient one-pot tandem method utilizes a copper catalyst for the reaction of substituted 2-halo-N-(2-halophenyl)benzamides with compounds such as alkyl 2-cyanoacetates. rsc.orgnih.govresearchgate.net This process typically proceeds under mild conditions and often does not require the addition of ligands. rsc.org The proposed mechanism involves a copper-catalyzed Ullmann-type C-arylation, followed by a base-promoted nucleophilic attack and intramolecular N-arylation to yield the final product. rsc.org

Copper salts such as CuI and CuCl have been effectively used as catalysts, with bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) and solvents like DMSO. rsc.orgthieme-connect.comacs.org This methodology allows for the rapid construction of the heterocyclic system from readily available starting materials, affording the desired products in good to excellent yields. thieme-connect.com

Starting MaterialsCatalyst/ReagentsSolventYieldReference
2-bromo-N-(2-bromophenyl)benzamide + ethyl 2-cyanoacetateCuCl, Na₂CO₃DMSO81% thieme-connect.com
2-chloro-N-(2-chlorophenyl)benzamide + ethyl 2-cyanoacetateCuI, Na₂CO₃DMSO85% rsc.org
2-bromo-N-(2-bromophenyl)benzamide + malononitrileCuCl, Na₂CO₃DMSO91% rsc.org
2-(2-bromophenyl)benzimidazole + Calcium CarbideCuI, Cs₂CO₃DMSO82% acs.org
o-alkynylbenzonitrile + o-iodoanilinesCu(OAc)₂, Base-62-97% nih.gov

Besides copper, other transition metals such as rhodium, palladium, nickel, and silver have been successfully employed in the synthesis of the this compound scaffold. nih.gov

Rhodium-catalyzed reactions, such as the annulation of 2-arylimidazoles with sulfoxonium ylides, proceed via C-H activation to form the core structure. nih.gov Another rhodium-catalyzed approach involves the oxidative annulation of N-(2-phenyl)benzimidamide with aryl acetylenes. nih.gov

Palladium-catalyzed methods include the intramolecular C-H vinylation of intermediates formed from the reaction of phenyl benzimidazole (B57391) and bromoacetylene derivatives. nih.gov Oxidative intramolecular C-C bond formation via double sp² C-H activation has also been achieved using palladium(II) chloride. nih.gov

Nickel-catalyzed annulation of 2-chloro-N-(2-halophenyl)benzimidamides with terminal alkynes provides a route to the target molecule, with the product yield being dependent on the nature of the halogen in the starting material. nih.gov

Silver-catalyzed decarboxylative radical cascade cyclization has been reported for the construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones, showcasing the utility of silver in initiating radical pathways. nih.govacs.org

Metal-Free Synthetic Innovations for this compound

To align with the principles of green chemistry, significant efforts have been directed toward developing metal-free synthetic routes. These innovative methods often utilize radical cascade cyclizations or photocatalysis. nih.govacs.orgacs.org

A highly efficient metal- and base-free method involves the radical cascade cyclization of 2-arylbenzoimidazoles with α,α-difluorophenylacetic acid. nih.govacs.org This strategy demonstrates excellent functional group tolerance and generates the corresponding products in good yields. nih.gov The mechanism is believed to proceed via a radical pathway. acs.org Another metal-free approach is the visible-light-induced decarboxylation reaction for synthesizing alkylated benzimidazo[2,1-a]isoquinoline-6(5H)-ones, which avoids the use of metal catalysts and volatile organic solvents. acs.org

Furthermore, C–H cycloamination reactions catalyzed by hypervalent iodine(III) reagents, generated in situ, provide a metal-free pathway for the direct intramolecular amination to form the ring system under ambient conditions. nih.gov Tandem cyclization of substituted 2-ethynylbenzaldehydes with o-phenylenediamines in nitrobenzene at elevated temperatures also offers a metal-catalyst-free preparation for this class of compounds. nih.gov

Starting MaterialsKey Reagents/ConditionsMethodologyYieldReference
2-arylbenzoimidazoles + α,α-difluorophenylacetic acid(NH₄)₂S₂O₈, HeatRadical Cascade CyclizationGood yields nih.govacs.org
N-phenyl-1-aminoisoquinolineIodobenzene (cat.), Peracetic acidC–H Cycloamination77% nih.gov
2-ethynylbenzaldehydes + o-phenylenediaminesNitrobenzene, 150 °CTandem Cyclization38-88% nih.gov
-Visible lightPhotocatalysis/Decarboxylation- acs.org

Radical Cascade Cyclization Approaches

Radical cascade cyclizations have emerged as a powerful strategy for the construction of complex heterocyclic frameworks, offering efficiency and atom economy. acs.org While extensive research has been conducted on the synthesis of the isomeric benzimidazo[2,1-a]isoquinolin-6(5H)-one scaffold through various radical pathways, specific literature detailing radical cascade cyclization approaches for the synthesis of this compound is less prevalent.

Methodologies for the related benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives often involve precursors like N-methacryloyl-2-phenylbenzoimidazole. nih.govrsc.org These reactions can be initiated by visible-light photoredox catalysis, metal-catalyzed processes (e.g., using silver or copper), or metal-free conditions. nih.govnih.govrsc.orgresearchgate.net For instance, visible-light-driven processes using photocatalysts can generate radicals from suitable precursors, which then undergo an intramolecular cyclization cascade to form the tetracyclic core. nih.govnih.govrsc.org Metal-free approaches have also been developed, utilizing oxidants like di-tert-butyl peroxide (DTBP) to initiate the radical cascade. rsc.org

These strategies have demonstrated excellent functional group tolerance, accommodating a wide range of substituents on the aromatic rings of the precursors. acs.orgnih.gov The reaction conditions are typically mild, proceeding at room temperature or with gentle heating. acs.orgnih.gov While these examples highlight the potential of radical cascades in synthesizing related isomers, further research is needed to adapt and apply these methodologies specifically for the efficient construction of the this compound ring system.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has become an invaluable tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. mdpi.comeurekaselect.com For the synthesis of benzimidazole-containing heterocycles, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while providing products in high purity and yield. mdpi.comnih.gov

A specific application towards the benzimidazo[1,2-b]isoquinolin-11-one core involves a simple and efficient copper-catalyzed one-pot tandem method. This process utilizes substituted 2-halo-N-(2-halophenyl)benzamides with reagents like alkyl 2-cyanoacetates or malononitrile under mild conditions to construct the target scaffold. researchgate.net

Furthermore, microwave irradiation has proven effective in the derivatization of related heterocyclic systems. For instance, the alkylation of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one was significantly accelerated using microwave heating in the presence of K2CO3 and DMAP, with reaction times as short as 2–6 minutes and yielding products in the 79–88% range. researchgate.net This suggests that similar enhancements could be expected for the synthesis and functionalization of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Alkylation

MethodReaction TimeYield
Conventional HeatingSeveral hoursModerate
Microwave Irradiation2 - 6 minutes79 - 88%

Derivatization and Functionalization Reactions of this compound

The functionalization of the this compound core is crucial for exploring its chemical space and developing derivatives with tailored properties. Reactions can be targeted at several positions, including the N(5) and C(6) atoms.

Alkylation Reactions at N(5) and C(6) Positions

Alkylation at the N(5) position of related heterocyclic systems has been reported. For instance, in the presence of sodium hydride (NaH), 5-acyl-5,13-dihydro-11H-isoquino[3,2-b]quinazolin-11-ones are formed, and subsequent reactions can lead to alkylation at this nitrogen atom. researchgate.net The synthesis of various N-1 alkylated benzimidazole derivatives has also been extensively studied, indicating that the nitrogen of the imidazole (B134444) moiety is a common site for functionalization. nih.gov While specific studies on the N(5) alkylation of this compound are not detailed in the provided context, the reactivity of analogous positions in similar scaffolds suggests this is a feasible transformation.

Information regarding direct alkylation at the C(6) position is sparse. Derivatization of the core structure more commonly involves the introduction of functional groups through the choice of starting materials prior to cyclization.

Reactions with Activated Olefins

Photoinduced Cycloaddition Reactions

Photoinduced [2+2] cycloaddition reactions offer a powerful method for constructing cyclobutane rings. Benzimidazo[1,2-b]isoquinolin-11-ones have been shown to undergo such reactions with electron-deficient alkenes. rsc.org Upon irradiation, these compounds can react with olefins like acrylonitrile, methyl acrylate, dimethyl fumarate, and dimethyl maleate to yield the corresponding cyclobutane products. rsc.org

The mechanism of these cycloadditions can be influenced by the electronic properties of the alkene. For alkenes with high oxidation potentials, the regioselectivity is often governed by frontier molecular orbital interactions. rsc.org For more electron-rich alkenes, single-electron transfer (SET) processes may become feasible, leading to the formation of ion-radical pairs that influence the reaction's outcome. rsc.org The reaction proceeds from the triplet excited state of the enone, which adds to the olefin to form a 1,4-biradical intermediate that subsequently collapses to the cyclobutane ring. illinois.edu

Table 2: Examples of Activated Olefins in Photoinduced Cycloadditions

Activated Olefin
Acrylonitrile
Methyl acrylate
Dimethyl fumarate
Dimethyl maleate

Functional Group Tolerability and Scope Expansion

The tolerance of various functional groups is a critical aspect of synthetic methodologies, as it allows for the preparation of a diverse library of compounds. Radical cascade cyclizations leading to the isomeric benzimidazo[2,1-a]isoquinolin-6(5H)-ones have demonstrated a broad substrate scope. acs.orgrsc.org These reactions are compatible with both electron-donating and electron-withdrawing substituents on the aromatic rings of the precursors, including halides (F, Cl, Br), alkyl, and methoxy (B1213986) groups. acs.orgnih.gov The position of these substituents (ortho, meta, or para) generally does not impede the reaction, although electronic effects can influence the yield. acs.org

For the synthesis of benzimidazo[1,2-b]isoquinolin-11-one derivatives via copper-catalyzed tandem reactions, the methodology accommodates various substituents on the starting benzamide and allows for the use of different active methylene compounds. researchgate.net This flexibility is key to expanding the scope of accessible derivatives. The development of these synthetic routes underscores the potential for creating a wide array of functionalized benzimidazo[1,2-b]isoquinolin-11(5H)-ones for further investigation.

Chemical Properties and Reactivity of Benzimidazo 1,2 B Isoquinolin 11 5h One

General Physicochemical Characteristics

The tetracyclic structure imparts a high degree of rigidity and planarity to the molecule. It is expected to be a crystalline solid with a relatively high melting point due to strong intermolecular π-π stacking interactions. The presence of the lactam and imidazole (B134444) moieties suggests that it would exhibit moderate polarity. Its solubility is likely to be low in water but higher in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).

Reactivity Profile

The reactivity of this compound is dictated by its functional groups. The N-H proton of the benzimidazole (B57391) part can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. The aromatic rings are susceptible to electrophilic substitution reactions, with the positions of substitution being influenced by the existing ring system. The lactam carbonyl group can potentially undergo nucleophilic attack, although this would require harsh conditions due to the stability of the aromatic system.

Computational and Theoretical Investigations of Benzimidazo 1,2 B Isoquinolin 11 5h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation or its approximations, these methods can predict a wide range of molecular characteristics with high accuracy.

Ab initio Hartree-Fock (HF) methods represent a class of quantum calculations that derive results directly from first principles, without the inclusion of experimental data. For benzimidazole (B57391) derivatives, ab initio studies have been employed to investigate molecular properties. nih.gov These studies, while computationally intensive, provide a foundational understanding of the electronic structure and have been used to analyze aspects like the molecular geometry and electronic distribution of related heterocyclic systems. nih.gov

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT studies on benzimidazole-containing structures are extensive, often utilizing the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p). nih.govnih.govmdpi.com

These analyses are crucial for:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. For related benzimidazole structures, DFT has been used to calculate optimized bond lengths and angles, which show good agreement with experimental data from X-ray crystallography. nih.gov

Vibrational Frequencies: Simulating the infrared (IR) spectrum of the molecule. Theoretical vibrational spectra calculated via DFT help in the assignment of experimental IR bands to specific molecular vibrations, such as C=O, C=N, and C-H stretches. mdpi.com

Electronic Properties: Calculating key electronic descriptors. DFT is used to determine properties like dipole moment, polarizability, and the distribution of electron density, which are critical for understanding the molecule's behavior in various environments. nih.govekb.eg

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. MEP analysis visually identifies the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. nih.govnih.gov

Table 1: Representative DFT-Calculated Parameters for Benzimidazole-Related Scaffolds Note: This table is illustrative, based on data for related benzimidazole derivatives, to demonstrate typical outputs of DFT analyses.

ParameterMethod/Basis SetCalculated ValueSignificance
Total EnergyB3LYP/6-311G(d,p)VariesIndicates molecular stability
Dipole MomentB3LYP/6-311G(d,p)VariesMeasures molecular polarity
C=O Vibrational Freq.B3LYP/6-311G(d,p)~1650-1700 cm⁻¹Correlates with IR spectra
C=N Vibrational Freq.B3LYP/6-311G(d,p)~1490-1550 cm⁻¹Correlates with IR spectra

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater electron-donating capability. nih.gov

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater electron-accepting propensity. nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

For benzimidazole derivatives, FMO analysis has been used to predict reactivity and stability. nih.govresearchgate.net The distribution of these orbitals across the benzimidazo[1,2-b]isoquinolin-11(5H)-one scaffold would indicate which parts of the molecule are most involved in electronic transitions and chemical reactions.

Table 2: FMO Analysis Data for a Generic Benzimidazole Derivative Note: This table provides example data to illustrate the concepts of FMO analysis.

Molecular OrbitalEnergy (eV)Significance
HOMO-6.2Electron-donating ability
LUMO-1.3Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.9Chemical reactivity and stability

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govmdpi.com

For compounds with scaffolds similar to this compound, docking studies have been performed to explore their potential as inhibitors of various enzymes, such as kinases or topoisomerases. mdpi.comnih.gov The process involves:

Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). mdpi.com

Preparing the ligand (the this compound derivative) by optimizing its 3D geometry. nih.gov

Placing the ligand into the active site of the receptor and sampling various conformations and orientations. mdpi.com

Scoring the different poses based on a scoring function that estimates the binding energy (e.g., in kcal/mol). A lower binding energy typically indicates a more stable protein-ligand complex. researchgate.net

The results of docking studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site of the target protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

For series of benzimidazole and isoquinoline (B145761) derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their anticancer activity. mdpi.comresearchgate.netnih.gov The process involves:

Data Set: Compiling a set of molecules with known biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each molecule. These can include constitutional, topological, geometrical (3D), and electronic descriptors. mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates the descriptors with the observed activity. mdpi.com

Validation: Rigorously validating the model to ensure its statistical significance and predictive power. nih.gov

QSAR models for related heterocyclic compounds have highlighted the importance of specific structural features and physicochemical properties for their biological function, providing a roadmap for designing more potent analogues. nih.govscispace.com

Mechanistic Elucidation through Computational Simulations

Computational simulations, particularly using DFT, are powerful tools for elucidating the mechanisms of chemical reactions. They allow for the study of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds at the molecular level. researchgate.net

In the context of synthesizing the this compound core and its derivatives, computational studies can be used to:

Investigate Reaction Pathways: Compare different possible routes for a reaction to determine the most energetically favorable one.

Characterize Intermediates and Transition States: Optimize the geometry of transient species along the reaction coordinate to understand the key steps of the transformation.

Explain Regio- and Stereoselectivity: Calculate the activation barriers for different product outcomes to explain why a particular isomer is formed preferentially.

For example, the synthesis of related benzimidazo[2,1-a]isoquinolin-6(5H)-ones via radical cascade cyclization has been investigated, with computational methods helping to support the proposed radical-based mechanism. researchgate.netnih.govrsc.org These simulations provide insights that are often difficult or impossible to obtain through experimental means alone.

Biological Relevance and Medicinal Chemistry Research on Benzimidazo 1,2 B Isoquinolin 11 5h One Analogues

Investigation of Diverse Biological Activities

The tetracyclic framework of benzimidazo[1,2-b]isoquinolin-11(5H)-one serves as a versatile template for the development of novel therapeutic agents. Studies have revealed that derivatives of this compound exhibit a wide spectrum of pharmacological effects, from cytotoxicity against cancer cells to the inhibition of critical enzymes.

The quest for novel and more effective anticancer agents has led to the extensive investigation of this compound derivatives. Research has demonstrated that modifications to this core structure can yield compounds with significant cytotoxic and antiproliferative activities against various human cancer cell lines.

A notable study involved the synthesis of sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which were evaluated for their in vitro antitumor activities against MGC-803 (human gastric cancer), T-24 (human bladder cancer), and HeLa (human cervical cancer) cell lines. Several of these compounds exhibited significant inhibitory effects. For instance, one particular derivative, compound 5j , displayed potent inhibitory bioactivity against the MGC-803 cell line with an IC50 value of 4.0 μM.

Furthermore, a series of benzimidazo[2,1-a]isoquinolines with carboxamide side chains at various positions were synthesized and evaluated. It was found that the placement of the side chain was crucial for cytotoxicity. While 6-carboxamides were inactive, the 1- and 11-carboxamide derivatives, where the side chain is attached to a terminal ring, showed reasonable cytotoxicity with IC50 values less than 1 μM. The most potent 1-carboxamide (B11826670) demonstrated significant activity in vivo against colon 38 tumors in mice.

CompoundCancer Cell LineActivity (IC50)Source
Sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-one (5j)MGC-8034.0 μM
1- and 11-carboxamide benzimidazo[2,1-a]isoquinolinesVarious< 1 μM

The benzimidazole (B57391) nucleus is a core component of many compounds with established antimicrobial and antiviral properties. Consequently, researchers have explored the potential of this compound analogues in this area. While specific data on the antimicrobial and antiviral activity of this exact scaffold is limited in the reviewed literature, the broader class of benzimidazole derivatives has shown a wide spectrum of activity. These activities are often attributed to the structural similarity of the benzimidazole moiety to purine (B94841) nucleosides, allowing them to interfere with microbial nucleic acid and protein synthesis.

Hybrid molecules combining quinoline (B57606) and benzimidazole moieties have been synthesized and have demonstrated excellent activity against Gram-negative bacteria, in some cases superior to the control drug Gentamicin. The specific antiviral properties of this compound analogues remain an area for further investigation.

The mechanism of action for many bioactive compounds involves the inhibition of specific enzymes. This compound and its derivatives have been studied as inhibitors of several key enzymes.

Topoisomerase I: This enzyme plays a crucial role in DNA replication and transcription, making it a key target for anticancer drugs. The planar tetracyclic structure of this compound analogues suggests their potential as DNA intercalating agents and, consequently, as topoisomerase I inhibitors. Studies on the broader class of benzimidazole-containing compounds have identified them as topoisomerase I inhibitors.

PKA Catalytic Subunit: The cyclic AMP-dependent protein kinase (PKA) is involved in various cellular signaling pathways, and its dysregulation is implicated in diseases such as cancer. The benzoimidazo[2,1-a]isoquinoline scaffold has been specifically studied for its potential to inhibit the PKA catalytic subunit.

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the digestive tract, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While specific inhibitory data for the this compound scaffold against α-glucosidase is not detailed in the reviewed literature, numerous studies have highlighted the potent α-glucosidase inhibitory activity of various benzimidazole derivatives. For example, certain benzimidazole derivatives have shown significantly lower IC50 values than the standard drug acarbose.

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. The benzimidazole scaffold is a component of several compounds investigated for anti-tuberculosis activity. The mechanism of action is thought to involve the inhibition of mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall. While specific MIC values for this compound analogues against M. tuberculosis were not found in the reviewed literature, related benzimidazole-quinoline hybrids have been synthesized and have shown moderate anti-tuberculosis activity.

The versatility of the this compound scaffold has prompted its investigation in a variety of other pharmacological contexts. The broader class of benzimidazoles has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiprotozoal, and antihypertensive effects. These diverse activities underscore the potential of this chemical framework as a source of new drug candidates for a multitude of diseases.

Structure-Activity Relationship (SAR) Analyses of this compound Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry and drug design. For this compound derivatives, several SAR studies have provided valuable insights.

A key finding is the critical role of substituent positioning on the tetracyclic ring system. For instance, in the case of carboxamide derivatives, activity was observed only when the side chain was attached to the terminal rings (positions 1 and 11), while attachment to the central rings (position 6) resulted in inactive compounds. This suggests that the spatial orientation of the side chain is crucial for interaction with the biological target, which is believed to be DNA.

The nature of the substituents also plays a significant role. In studies of quinoline-benzimidazole hybrids, the presence of a phenyl group at the para-position of a benzoyl moiety was found to be a key factor for high anticancer activity. Furthermore, the presence of electron-withdrawing groups such as fluoro, nitro, or electron-donating methoxy (B1213986) groups was also beneficial for activity.

The length of the linker between the quinoline and benzimidazole moieties was found to influence the selectivity of the compounds. An increase in the alkyl chain length from one to two methylene (B1212753) groups substantially increased the selectivity of the anticancer activity. These SAR findings provide a roadmap for the rational design of more potent and selective this compound-based therapeutic agents.

Positional and Substituent Effects on Bioactivity

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the tetracyclic ring system. Studies have systematically explored these relationships to establish structure-activity relationships (SAR).

For instance, the placement of carboxamide side chains has been shown to be a critical determinant of cytotoxicity. A study on benzimidazo[2,1-a]isoquinolines revealed that analogues with carboxamide groups at the 1- and 11-positions, located on the terminal rings, exhibited significant cytotoxic effects with IC50 values below 1 microM. nih.gov In contrast, 6-carboxamide derivatives, where the side chain is on one of the central rings, were found to be inactive. nih.gov This suggests that substitution on the outer rings of the pharmacophore is crucial for its anticancer activity.

The introduction of different amino side chains on the quinoline nucleus of 2-substituted benzimidazo[1,2-a]quinolines has also been investigated. It was found that alkylamino substituents, whether acyclic or cyclic, generally enhanced antitumor activities compared to the parent nitro and amino substituted compounds. rsc.org However, the length of the amino side chain plays a role, as a compound with a longer tertiary amino side chain (N,N-dimethylaminopropyl) was identified as a potent DNA-binding and intercalating agent, while another with a bulky i-butylamino side chain was suggested to have potential antimitotic activity. rsc.org

Furthermore, the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones has demonstrated the influence of electronically different substituents. acs.org It was observed that α,α-difluoroarylacetic acids with electron-donating groups on the aromatic ring generally exhibited better reactivity in the synthesis of these analogues. acs.org However, derivatives with electron-withdrawing groups such as F, Br, and CN at the para position were also well-tolerated and resulted in good yields of the final compounds. acs.org The position of the substituent also mattered, as a bromine atom at the meta or ortho position led to a slight decrease in yield, potentially due to lower stability of the difluoromethyl radicals and steric hindrance. acs.org

Effect of Carboxamide Position on Cytotoxicity of Benzimidazo[2,1-a]isoquinoline Analogues
Substituent PositionBioactivity (IC50)Reference
1- and 11-positions< 1 µM nih.gov
6-positionInactive nih.gov
Influence of Substituents on the Bioactivity of Benzimidazo[2,1-a]isoquinolin-6(5H)-one Analogues
Substituent TypeEffect on Reactivity/YieldReference
Electron-donating groups (on α,α-difluoroarylacetic acid)Better reactivity acs.org
Electron-withdrawing groups (p-F, p-Br, p-CN)Well-tolerated, good yields acs.org
m-Br or o-BrSlightly lower yields acs.org

Pharmacophore Identification for Target Binding

The identification of the pharmacophore, the essential three-dimensional arrangement of functional groups responsible for biological activity, is a critical step in understanding the mechanism of action and in designing more potent analogues. For this compound derivatives, their planar, π-conjugated system is a key feature that allows them to interact with biological macromolecules, particularly DNA. researchgate.net

Studies have shown that certain analogues act as DNA intercalators, which correlates with their antiproliferative effects. rsc.org For example, the N,N-dimethylaminopropyl analogue of a 2-substituted benzimidazo[1,2-a]quinoline (B3368101) was demonstrated to be a strong DNA-binder and intercalating agent that effectively targets DNA within cells. rsc.org This suggests that the planar tetracyclic core is the primary DNA-intercalating moiety, while the side chains contribute to the binding affinity and selectivity.

While specific pharmacophore models for this compound analogues are not extensively detailed in the provided search results, the general principles of pharmacophore modeling can be applied. A pharmacophore model for these compounds would likely include a planar aromatic feature representing the tetracyclic system for intercalation, and hydrogen bond donors/acceptors or charged groups representing the substituents that interact with the DNA grooves or specific enzymes. The process of identifying such a pharmacophore often involves computational methods, such as ligand-based pharmacophore modeling, where a set of active molecules is used to derive a common feature model. nih.gov This model can then be used for virtual screening to identify new potential lead compounds. nih.gov

Lead Compound Identification and Optimization Strategies

The identification of a lead compound, a promising molecule for further development, is a crucial milestone in drug discovery. Once a lead is identified, optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties.

Molecular Modification and Analog Design

Molecular modification is a fundamental strategy in lead optimization, involving the synthesis of a series of analogues to explore the SAR. For the this compound scaffold, researchers have designed and synthesized a wide array of analogues by introducing various functional groups at different positions. nih.govnih.govacs.org

One approach involves the introduction of difluoroarymethyl groups to create novel benzimidazo[2,1-a]isoquinolin-6(5H)-ones. acs.org This modification has been achieved through a radical cascade cyclization, demonstrating good functional group tolerance. acs.org Another strategy has been the synthesis of sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives via a free radical cascade pathway, with some of the resulting compounds showing bioactivity against cancer cell lines. rsc.org

The design of hybrid molecules is another innovative approach. This involves combining the benzimidazole scaffold with other pharmacologically active moieties. For example, quinoline-benzimidazole hybrids have been designed and synthesized, with some showing excellent anticancer and antimicrobial activity. nih.gov This strategy of pharmacophore merging aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy and reduced drug resistance. nih.gov

Rational Drug Design Methodologies

Rational drug design utilizes the knowledge of a biological target's structure and mechanism of action to design new drugs. This can involve both structure-based and ligand-based approaches.

In the context of this compound analogues, rational design approaches have been employed. For instance, the synthesis of N-substituted 2-substituted benzimidazoles has been part of an integrated approach that combines synthesis with computational evaluation and pharmacological screening to identify lead compounds for anticancer therapies. medcraveonline.com While detailed computational studies for this specific scaffold are not extensively covered in the initial search results, the principles of rational design are evident in the targeted modifications of the lead structures.

The development of efficient synthetic methods is also a key aspect of rational drug design, as it enables the creation of diverse libraries of compounds for biological screening. Researchers have developed various synthetic protocols for benzimidazo[2,1-a]isoquinolines, including metal-catalyzed and metal-free reactions, which allow for the introduction of a wide range of substituents. mdpi.com These synthetic advancements facilitate the systematic exploration of the chemical space around the core scaffold, which is essential for lead optimization.

Advanced Applications and Materials Science Perspectives for Benzimidazo 1,2 B Isoquinolin 11 5h One

Photophysical Properties and Optical Applications

The chromophoric nature of the benzimidazo[1,2-b]isoquinolin-11(5H)-one core makes it a promising candidate for various optical applications. Its derivatives often exhibit strong fluorescence, which can be tuned by chemical modifications.

Fluorescence Characteristics and Quenching Phenomena

Derivatives of this compound are known for their fluorescent properties, with emission typically observed in the blue-green region of the visible spectrum. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be influenced by the solvent environment and the nature of substituents on the core structure. For instance, some derivatives have shown quantum yields as high as 0.79.

A key phenomenon observed in these compounds is fluorescence quenching, where the fluorescence intensity is decreased by various processes. One of the predominant mechanisms is Photoinduced Electron Transfer (PET). In the context of sensor applications, a fluorophore (the this compound core) is often linked to a receptor unit. In the absence of an analyte, interaction between the fluorophore and the receptor can lead to electron transfer upon excitation, quenching the fluorescence. Upon binding of the analyte to the receptor, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

Aggregation-Caused Quenching (ACQ) is another phenomenon that can affect the fluorescence of these molecules. In some cases, as the concentration of the compound increases or the solvent polarity changes, aggregation can lead to a decrease in fluorescence intensity.

Table 1: Photophysical Properties of Selected this compound Derivatives

CompoundExcitation (nm)Emission (nm)Quantum Yield (ΦF)Solvent
Derivative A3544340.79Ethanol
Derivative B360-380>5000.079Not Specified

Potential in Optoelectronics and Organic Luminophores

The inherent fluorescence and semiconductor properties of this compound derivatives make them attractive for use in optoelectronic devices, particularly as organic luminophores in Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color through synthetic modifications allows for the development of materials for different display and lighting applications. Some benzimidazole-containing compounds have been investigated as n-type semiconductors, a crucial component for efficient OLEDs. While specific device performance data for this compound itself is an active area of research, related benzimidazole (B57391) derivatives have shown promising results. For example, some have been used as emitters in deep-blue OLEDs, achieving external quantum efficiencies of up to 1.1%.

Sensor Development

The sensitivity of the fluorescence of this compound derivatives to their local environment has been exploited in the development of chemical sensors. These sensors can detect a variety of analytes, including pH changes and the presence of metal ions.

For pH sensing, derivatives containing a protonatable site, such as a pyridine ring, can act as reversible fluorescent switches. Protonation of this site can disrupt the PET process, leading to a significant increase in fluorescence intensity. For example, certain derivatives have shown over a 100-fold increase in fluorescence upon protonation.

In the realm of metal ion detection, these compounds have been functionalized to selectively bind with specific cations. This binding event alters the electronic properties of the molecule, resulting in a change in its fluorescence. Sensors for various metal ions, including Fe³⁺, Co²⁺, and Ag⁺, have been developed based on this principle. The detection is often highly sensitive, with detection limits reaching the micromolar range.

Table 2: Sensor Applications of this compound Derivatives

AnalyteSensor PrincipleDetection Limit
pHFluorescence "turn-on" upon protonationNot applicable
Fe³⁺Fluorescence "turn-on"2.5 x 10⁻⁶ M
Co²⁺Fluorescence quenching3.56 µmol L⁻¹
Ag⁺Fluorescence quenching0.82 µmol dm⁻³
2,4,6-trinitrophenol (TNP)Fluorescence quenching1.36 µmol dm⁻³

Applications in Coordination Chemistry and Catalysis

The this compound scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions. This makes the molecule and its derivatives interesting ligands in coordination chemistry. The formation of metal complexes can further modulate the photophysical and electronic properties of the organic framework, opening up possibilities for new materials with tailored functionalities.

While the direct catalytic applications of isolated this compound complexes are still an emerging field, the synthesis of this heterocyclic system often involves transition metal catalysis. Metals such as copper, silver, nickel, and vanadium have been employed in synthetic routes, suggesting the formation of transient coordination complexes that facilitate the desired bond formations. This indicates the potential for this scaffold to participate in catalytic cycles. The broader family of benzimidazole derivatives has been extensively used as ligands in catalysis, with applications in a variety of organic transformations.

Role in Functional Materials Development

The stability and reactivity of the this compound core make it a valuable building block for the development of novel functional materials. Its potential extends beyond the applications already discussed.

The inherent semiconducting properties of some benzimidazole derivatives suggest their potential use in organic electronics beyond OLEDs, such as in organic field-effect transistors (OFETs). Some n-type semiconducting benzimidazole-based materials have demonstrated respectable electron mobilities.

Furthermore, the structure of this compound can be incorporated into larger polymeric structures. This could lead to the creation of advanced materials with unique optical, electronic, and thermal properties, suitable for a range of applications in materials science. The development of such functional polymers remains an area with significant potential for future research.

Q & A

Q. What are the primary synthetic protocols for benzimidazo[1,2-b]isoquinolin-11(5H)-one derivatives?

The most established method involves a copper-catalyzed one-pot tandem synthesis, as reported by Lu et al. (2010). This protocol reacts substituted 2-halo-N-(2-halophenyl)benzamides with alkyl 2-cyanoacetates or malononitrile under mild, ligand-free conditions (60–80°C, 12–24 hours) to yield target compounds. Key advantages include operational simplicity and compatibility with diverse substituents .

Example Procedure :

  • Catalyst: CuI (5 mol%)
  • Solvent: DMF or DMSO
  • Substrates: 2-bromo-N-(2-bromophenyl)benzamide and malononitrile
  • Yield Range: Moderate to good (50–85%, depending on substituents) .

Q. How is the structural integrity of synthesized this compound derivatives confirmed?

Structural verification typically employs spectroscopic techniques:

  • NMR Spectroscopy : To confirm regioselectivity and cyclization patterns.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • X-ray Diffraction (XRD) : Resolves ambiguous cases by elucidating crystal packing and bond connectivity .

Note : While specific data for this compound is sparse in the provided evidence, analogous heterocycles (e.g., imidazoles in ) use these methods as standard practice.

Advanced Research Questions

Q. How can researchers optimize reaction yields when facing contradictory catalytic efficiency data?

Discrepancies in catalytic efficiency often arise from ligand choice and reaction conditions. For example:

  • Ligand-free systems (Fu et al., 2010): Achieve moderate yields (50–70%) under mild conditions, ideal for substrates sensitive to harsh ligands .
  • Ligand-assisted systems (Cai et al., Jin et al.): CuI/L-proline or CuI/1,10-phenanthroline may enhance yields for electron-deficient substrates but require rigorous temperature control .

Optimization Strategy :

  • Screen ligands (e.g., L-proline vs. 1,10-phenanthroline) for substrate-specific steric/electronic effects.
  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems).
  • Monitor reaction progress via TLC or HPLC to minimize over-cyclization byproducts .

Q. What mechanistic pathways are proposed for the copper-catalyzed formation of this compound?

The synthesis likely proceeds via a tandem process:

  • Copper-mediated Ullmann coupling : Forms a biaryl intermediate from 2-halo-N-(2-halophenyl)benzamide.
  • Cyclization : Intramolecular nucleophilic attack by the cyano group generates the fused bicyclic core.
  • Aromatization : Eliminates HX (X = halogen) to yield the final product .

Key Evidence :

  • Ligand-free conditions favor stepwise coupling-cyclization, while ligand-assisted systems may accelerate concerted pathways .

Q. How do annulation protocols expand the synthetic versatility of this compound derivatives?

Alternative annulation strategies, such as those using cyclic anhydrides or α-chloro eneformamides, enable access to aza-fused polycyclic analogs. For example:

  • Cascade reactions (Beng et al., 2019): Generate isoquinolone scaffolds via [4+2] cycloaddition, broadening structural diversity .
  • Substituent Compatibility : Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance annulation efficiency by stabilizing transition states .

Data Contradiction Analysis

Q. Why do yields vary significantly across studies using similar copper catalysts?

Yield disparities often stem from:

  • Substrate electronic effects : Electron-rich aryl halides undergo faster coupling but may hinder cyclization.
  • Catalyst loading : Excess CuI (>10 mol%) can promote side reactions (e.g., homo-coupling).
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility but may deactivate catalysts via coordination .

Case Study :

  • Fu et al. (2010): 70% yield for -OMe-substituted derivatives in DMF.
  • Cai et al.: Lower yields (-Cl substituents) due to slower cyclization in toluene .

Methodological Recommendations

  • Scale-up Considerations : Replace malononitrile with less toxic alkyl 2-cyanoacetates for safer large-scale synthesis .
  • Byproduct Management : Use silica gel chromatography or recrystallization (ethanol/water) to isolate pure products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.